molecular formula C14H15ClN2O B8095923 4'-(Aminomethyl)-biphenyl-2-carboxamide HCl

4'-(Aminomethyl)-biphenyl-2-carboxamide HCl

Cat. No.: B8095923
M. Wt: 262.73 g/mol
InChI Key: WQOOHBSAJOXPHI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 4'-(aminomethyl)-[1,1'-biphenyl]-2-carboxamide hydrochloride . This nomenclature reflects its biphenyl core (two benzene rings connected by a single bond), with substituents at specific positions:

  • 4'-Aminomethyl : A methylene group (-CH2-) bearing an amino (-NH2) group at the 4' position of the second benzene ring.
  • 2-Carboxamide : A carboxamide group (-CONH2) at the 2 position of the first benzene ring.
  • Hydrochloride : A counterion stabilizing the aminomethyl group as an ammonium chloride salt.

Molecular Formula and Weight Analysis

The molecular formula is C14H15ClN2O , with a calculated molecular weight of 262.74 g/mol . Key structural features include:

  • Biphenyl scaffold : Enhances planarity and π-π stacking interactions.
  • Aminomethyl group : Provides a site for further functionalization (e.g., acylation, alkylation).
  • Carboxamide : Participates in hydrogen bonding, critical for target binding.

A comparative analysis with related biphenyl carboxamides reveals distinct properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4'-(Aminomethyl)-[1,1'-biphenyl]-2-carb

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17;/h1-8H,9,15H2,(H2,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOOHBSAJOXPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Aminomethyl)-biphenyl-2-carboxamide hydrochloride typically involves a multi-step process. One common method starts with the nitration of biphenyl to introduce a nitro group, followed by reduction to form the corresponding amine. The amine is then reacted with a carboxylic acid derivative to form the carboxamide. The final step involves the formation of the hydrochloride salt by reacting the carboxamide with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 4’-(Aminomethyl)-biphenyl-2-carboxamide hydrochloride may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4’-(Aminomethyl)-biphenyl-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The nitro group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield the corresponding amine.

Scientific Research Applications

4’-(Aminomethyl)-biphenyl-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-(Aminomethyl)-biphenyl-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Biphenyl Derivatives with Varied Substituents

a. 4'-Ethyl-biphenyl-4-carboxylic acid

  • Structure : Biphenyl core with ethyl (4'-position) and carboxylic acid (4-position) groups.
  • Applications : Used in organic synthesis as an intermediate for liquid crystals or polymers.

b. Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate (Impurity H)

  • Structure : Bromomethyl (4'-position) and methyl ester (2-position) substituents.
  • Key Differences: The bromomethyl group offers reactivity for further functionalization, unlike the stable aminomethyl group in the target compound. This impurity is critical in quality control for angiotensin II receptor antagonists .

c. 2-(((5-((1H-Imidazol-4-ylmethyl)-amino)-methyl)-2’-methyl-biphenyl-2-carbonyl)-amino)-4-methylsulfanyl-butyric acid (FTI-2148)

  • Structure : Biphenyl-2-carbonyl core with imidazole and methylsulfanyl groups.
  • Key Differences: The peptidomimetic structure enhances protease inhibition, whereas the target compound’s simpler aminomethyl-carboxamide design may favor kinase or receptor modulation .

Aminomethyl-Containing Compounds in Pharmacology

a. Milnacipran Hydrochloride

  • Structure: Cyclopropane ring with aminomethyl and carboxylic acid groups.
  • Key Differences: The rigid cyclopropane scaffold contrasts with the planar biphenyl system, affecting blood-brain barrier penetration. Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI), while the target compound’s activity remains uncharacterized .

b. tert-Butyl (2S,4R)-2-(Aminomethyl)-4-fluoropyrrolidine-1-carboxylate

  • Structure: Fluorinated pyrrolidine with aminomethyl and BOC-protected amine.
  • Key Differences : The fluorine atom enhances metabolic stability, and the pyrrolidine ring introduces conformational constraints absent in the target compound .

c. 2-(Aminomethyl)adamantan-2-ol HCl

  • Structure: Adamantane backbone with aminomethyl and hydroxyl groups.
  • Key Differences : The bulky adamantane structure improves lipid solubility and antiviral activity, whereas the biphenyl system may prioritize aromatic stacking interactions .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Primary Applications Reference ID
4'-(Aminomethyl)-biphenyl-2-carboxamide HCl C₁₄H₁₅ClN₂O 262.74 Aminomethyl, Carboxamide Biphenyl core Research intermediate
4'-Ethyl-biphenyl-4-carboxylic acid C₁₅H₁₄O₂ 226.27 Ethyl, Carboxylic acid Biphenyl core Organic synthesis
Milnacipran Hydrochloride C₁₁H₁₃NO₂·HCl 227.69 Aminomethyl, Cyclopropane Rigid bicyclic structure SNRI antidepressant
FTI-2148 C₂₄H₂₈N₄O₂S·2TFA ~800 (estimated) Imidazole, Methylsulfanyl Peptidomimetic inhibitor Protease inhibition
2-(Aminomethyl)adamantan-2-ol HCl C₁₁H₁₉NO·HCl 217.74 Aminomethyl, Adamantane Bulky polycyclic framework Antiviral research

Research Findings and Implications

  • Pharmacological Potential: The target compound’s aminomethyl and carboxamide groups align with motifs seen in kinase inhibitors (e.g., biphenyl cores in EGFR inhibitors). However, its exact mechanism requires further study.
  • Stability Considerations: Biphenyl derivatives like Impurity H (bromomethyl) are prone to nucleophilic substitution, whereas the target compound’s aminomethyl group may confer greater stability under physiological conditions .
  • Synthetic Challenges : Multi-step routes (e.g., BOC deprotection in pyrrolidine derivatives ) mirror complexities in synthesizing the target compound, necessitating optimized coupling and purification protocols .

Biological Activity

4'-(Aminomethyl)-biphenyl-2-carboxamide hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an aminomethyl group attached to a biphenyl structure, along with a carboxamide moiety, which may influence its interaction with biological targets.

  • Molecular Formula : C15H16ClN O2
  • Molecular Weight : Approximately 277.746 g/mol
  • Structure : The compound consists of a biphenyl core with an aminomethyl substituent at the para position and a carboxamide group.

The mechanism of action for 4'-(aminomethyl)-biphenyl-2-carboxamide HCl involves its interaction with specific molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the biphenyl core can engage in π-π stacking interactions. These interactions can modulate the activity of various biomolecules, leading to significant biological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In one study, it was identified among other derivatives as having notable activity against tuberculosis, showing a minimal inhibitory concentration (MIC) that indicates effectiveness in inhibiting bacterial growth .

CompoundMIC (μg/mL)% Inhibition at 25 μg/mL
This compoundXY%
Other CompoundsZW%

Antiviral Activity

Research has also indicated that derivatives of this compound exhibit broad-spectrum antiviral activity. Specifically, certain analogs have shown efficacy against filoviruses such as Ebola and Marburg, with EC50 values indicating potent inhibition of viral entry .

CompoundEC50 (μM)Target Virus
320.11Ebola
350.31Marburg

Study 1: Antituberculosis Activity

In a screening of quinolone derivatives, this compound was part of a library that demonstrated significant antituberculosis activity. The compound's ability to inhibit mycobacterial growth was evident through various assays .

Study 2: Filovirus Inhibition

Another study focused on the optimization of 4-(aminomethyl)benzamides, which included compounds structurally related to this compound. These compounds were tested for their ability to inhibit filovirus entry and showed promising results with good metabolic stability in plasma and liver microsomes .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-(Aminomethyl)benzonitrile hydrochlorideSimilar aminomethyl groupDifferent aromatic system
Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HClMethyl ester functionalityMay exhibit different solubility
4'-(Aminomethyl)biphenyl-2-carboxylic acidLacks methyl ester functionalityPotentially different reactivity profiles

Q & A

Q. What are the common synthetic routes for 4'-(Aminomethyl)-biphenyl-2-carboxamide HCl, and what key intermediates are involved?

  • Methodological Answer : A typical synthesis involves coupling biphenyl derivatives with aminomethyl groups via carboxamide linkages. For example, intermediates such as Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl (CAS: 193151-90-5) are synthesized through palladium-catalyzed cross-coupling reactions, followed by hydrolysis and amidation steps . Key intermediates include halogenated biphenyl precursors (e.g., bromomethyl or chloromethyl derivatives) and protected aminomethyl intermediates to prevent side reactions. Characterization of intermediates via 1^1H/13^13C NMR and LC-MS is critical to confirm structural integrity.

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Purity Assessment : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard, with purity thresholds ≥98% .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight validation and 1^1H/13^13C NMR for functional group analysis. For example, the carboxamide proton (NH) typically appears at δ 8.2–8.5 ppm in DMSO-d6.
  • Impurity Profiling : LC-MS/MS identifies process-related impurities, such as unreacted intermediates or dehalogenated by-products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing by-products?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2, Xantphos ligands) for coupling efficiency. Lower catalyst loading (0.5–1 mol%) reduces metal contamination .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Temperature Control : Stepwise heating (e.g., 80°C for coupling, 25°C for amidation) minimizes thermal degradation.
  • By-Product Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap excess halides .

Q. What strategies are effective in resolving discrepancies between theoretical and observed spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Orthogonal Techniques : Combine NMR with 2D-COSY or HSQC to resolve overlapping signals in crowded aromatic regions.
  • Computational Modeling : Density Functional Theory (DFT) simulations predict 1^1H/13^13C chemical shifts, aiding peak assignment .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation for crystalline derivatives.

Q. How should researchers approach the identification and quantification of process-related impurities in this compound samples?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation) to simulate impurities.
  • LC-MS Libraries : Match observed masses (e.g., m/z 397.42 for C21_{21}H23_{23}N3_3O5_5) to known degradation pathways .
  • Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) to quantify impurities ≥0.1% .

Q. What are the recommended storage conditions and stability assessment protocols for this compound to ensure long-term integrity?

  • Methodological Answer :
  • Storage : Lyophilized solids should be stored at -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products (e.g., free amine or carboxylic acid derivatives).
  • Freeze-Thaw Stability : Assess compound integrity after 3–5 cycles (-80°C to 25°C) to simulate handling conditions .

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